REACTION_CXSMILES
|
[CH2:1]([CH:5]1[N:9]=[CH:8][C:7](Cl)([CH2:10][C:11]([O:13]C)=[O:12])[N:6]1[CH2:16][C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][CH:18]=1)[CH2:2][CH2:3][CH3:4].C(C1N=CC([Cl:39])(CC(O)=O)N1CC1C=CC([N+]([O-])=O)=CC=1)CCC>>[CH2:1]([C:5]1[N:6]([CH2:16][C:17]2[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][CH:18]=2)[C:7]([CH2:10][C:11]([OH:13])=[O:12])=[C:8]([Cl:39])[N:9]=1)[CH2:2][CH2:3][CH3:4]
|
Name
|
Methyl 2-butyl-5-chloro-1-(4-nitrobenzyl)-imidazole-5-acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C1N(C(C=N1)(CC(=O)OC)Cl)CC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
2-butyl-5-chloro-1-(4-nitrobenzyl)imidazole-5-acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C1N(C(C=N1)(CC(=O)O)Cl)CC1=CC=C(C=C1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)C=1N(C(=C(N1)Cl)CC(=O)O)CC1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |